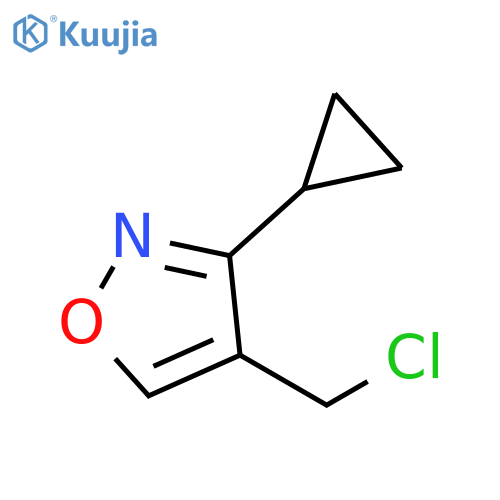

Cas no 2137650-58-7 (4-(chloromethyl)-3-cyclopropyl-1,2-oxazole)

2137650-58-7 structure

商品名:4-(chloromethyl)-3-cyclopropyl-1,2-oxazole

CAS番号:2137650-58-7

MF:C7H8ClNO

メガワット:157.597520828247

CID:4640044

4-(chloromethyl)-3-cyclopropyl-1,2-oxazole 化学的及び物理的性質

名前と識別子

-

- 4-(chloromethyl)-3-cyclopropyl-1,2-oxazole

-

- インチ: 1S/C7H8ClNO/c8-3-6-4-10-9-7(6)5-1-2-5/h4-5H,1-3H2

- InChIKey: KCVNDOCEHYWKJX-UHFFFAOYSA-N

- ほほえんだ: O1C=C(CCl)C(C2CC2)=N1

4-(chloromethyl)-3-cyclopropyl-1,2-oxazole 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-747004-0.05g |

4-(chloromethyl)-3-cyclopropyl-1,2-oxazole |

2137650-58-7 | 95% | 0.05g |

$245.0 | 2024-05-23 | |

| Aaron | AR01EMNF-10g |

4-(chloromethyl)-3-cyclopropyl-1,2-oxazole |

2137650-58-7 | 95% | 10g |

$6275.00 | 2023-12-14 | |

| A2B Chem LLC | AX61055-50mg |

4-(chloromethyl)-3-cyclopropyl-1,2-oxazole |

2137650-58-7 | 95% | 50mg |

$293.00 | 2024-04-20 | |

| Aaron | AR01EMNF-5g |

4-(chloromethyl)-3-cyclopropyl-1,2-oxazole |

2137650-58-7 | 95% | 5g |

$4240.00 | 2023-12-14 | |

| 1PlusChem | 1P01EMF3-100mg |

4-(chloromethyl)-3-cyclopropyl-1,2-oxazole |

2137650-58-7 | 95% | 100mg |

$515.00 | 2023-12-19 | |

| 1PlusChem | 1P01EMF3-5g |

4-(chloromethyl)-3-cyclopropyl-1,2-oxazole |

2137650-58-7 | 95% | 5g |

$3851.00 | 2023-12-19 | |

| A2B Chem LLC | AX61055-1g |

4-(chloromethyl)-3-cyclopropyl-1,2-oxazole |

2137650-58-7 | 95% | 1g |

$1148.00 | 2024-04-20 | |

| A2B Chem LLC | AX61055-10g |

4-(chloromethyl)-3-cyclopropyl-1,2-oxazole |

2137650-58-7 | 95% | 10g |

$4820.00 | 2024-04-20 | |

| A2B Chem LLC | AX61055-2.5g |

4-(chloromethyl)-3-cyclopropyl-1,2-oxazole |

2137650-58-7 | 95% | 2.5g |

$2215.00 | 2024-04-20 | |

| Aaron | AR01EMNF-100mg |

4-(chloromethyl)-3-cyclopropyl-1,2-oxazole |

2137650-58-7 | 95% | 100mg |

$529.00 | 2025-02-10 |

4-(chloromethyl)-3-cyclopropyl-1,2-oxazole 関連文献

-

Xiufang Ma,Keju Sun,Yongjun Xu,Federico Calle-Vallejo Chem. Sci., 2020,11, 4119-4124

-

Yuecheng Zhang,Wenge Huo,Hong-Yu Zhang,Jiquan Zhao RSC Adv., 2017,7, 47261-47270

-

Yang Liu,Keli Zhong,Zhaohua Li,Yanqiu Wang,Tie Chen,Myongsoo Lee,Long Yi Jin Polym. Chem., 2015,6, 7395-7401

-

Maciej Hodorowicz,Anna Jurowska,Janusz Szklarzewicz CrystEngComm, 2021,23, 1207-1217

-

Hadrien Perron,Audrey Moores,Isabelle Demachy,Agusti Lledos,Yves Jean,Pascal Le Floch New J. Chem., 2004,28, 838-842

2137650-58-7 (4-(chloromethyl)-3-cyclopropyl-1,2-oxazole) 関連製品

- 1273610-58-4(3-Benzofuranamine, 5-chloro-7-fluoro-2,3-dihydro-)

- 2680825-12-9(tert-butyl N-(5-bromo-6-methoxy-4-methylpyridin-3-yl)carbamate)

- 2241337-84-6(Bemnifosbuvir hemisulfate)

- 2197523-10-5(4-methyl-2-[(oxan-3-yl)methoxy]pyridine)

- 565207-38-7(N,N-diethyl-3-4-(prop-2-en-1-yl)-5-sulfanyl-4H-1,2,4-triazol-3-ylbenzene-1-sulfonamide)

- 264193-19-3(3-(2-methylphenyl)pentan-3-ol)

- 2171787-76-9(4-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pentanamido-1-methyl-1H-pyrazole-5-carboxylic acid)

- 2137988-60-2(5-Isothiazolepropanoic acid, 4-bromo-α,α-difluoro-)

- 308294-79-3(7-{(6-methylpyridin-2-yl)amino4-(trifluoromethyl)phenylmethyl}quinolin-8-ol)

- 2034419-87-7(2-(1H-1,3-benzodiazol-1-yl)-N-{3-(5-methyl-1,2-oxazol-3-yl)-1,2,4-oxadiazol-5-ylmethyl}acetamide)

推奨される供給者

Hubei Cuiyuan Biotechnology Co.,Ltd

ゴールドメンバー

中国のサプライヤー

試薬

Shanghai Joy Biotech Ltd

ゴールドメンバー

中国のサプライヤー

大量

Jinan Hanyu Chemical Co.,Ltd.

ゴールドメンバー

中国のサプライヤー

大量

atkchemica

ゴールドメンバー

中国のサプライヤー

試薬

Hubei Changfu Chemical Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量